molecular formula C21H18N2O B245993 N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline

N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline

Cat. No. B245993
M. Wt: 314.4 g/mol
InChI Key: LYCGIKKLCIAWGJ-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as a selective activator of procaspase-3, a proenzyme that plays a critical role in apoptosis, or programmed cell death. The ability to selectively activate procaspase-3 in cancer cells could offer a promising new approach to cancer therapy.

Mechanism of Action

N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline works by binding to and activating procaspase-3, which then cleaves and activates downstream caspases, leading to apoptosis. The selectivity of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline for cancer cells is thought to be due to the higher levels of procaspase-3 in these cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline can induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline has been shown to inhibit tumor growth in mouse models of breast cancer and glioblastoma.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline is its selectivity for cancer cells, which could potentially reduce side effects associated with traditional chemotherapy. However, the effectiveness of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline as a cancer therapeutic agent has yet to be fully established, and further research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline. One area of focus could be on developing more potent analogs of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline that could have even greater selectivity for cancer cells. Another area of interest could be on investigating the potential of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline in combination with other cancer therapies, such as radiation or immunotherapy. Finally, further research is needed to fully understand the mechanisms underlying the selectivity of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline for cancer cells, which could provide insights into the development of new cancer therapies.

Synthesis Methods

The synthesis of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline involves a multi-step process that has been described in detail in several scientific publications. In brief, the synthesis involves the reaction of 2-phenylchroman-4-one with aniline in the presence of a base and a catalyst to yield the desired product, N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline.

Scientific Research Applications

Research on N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline has focused on its potential as a cancer therapeutic agent. Studies have shown that N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline can selectively activate procaspase-3 in cancer cells, leading to apoptosis and cell death. This selectivity is thought to be due to the higher levels of procaspase-3 in cancer cells compared to normal cells.

properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline

InChI

InChI=1S/C21H18N2O/c1-3-9-16(10-4-1)21-15-19(18-13-7-8-14-20(18)24-21)23-22-17-11-5-2-6-12-17/h1-14,21-22H,15H2/b23-19-

InChI Key

LYCGIKKLCIAWGJ-NMWGTECJSA-N

Isomeric SMILES

C\1C(OC2=CC=CC=C2/C1=N\NC3=CC=CC=C3)C4=CC=CC=C4

SMILES

C1C(OC2=CC=CC=C2C1=NNC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(OC2=CC=CC=C2C1=NNC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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